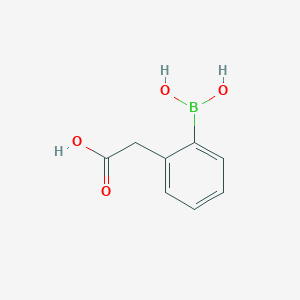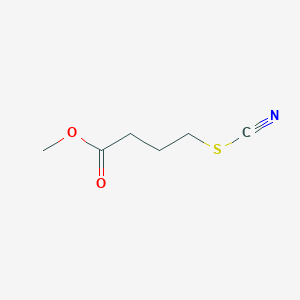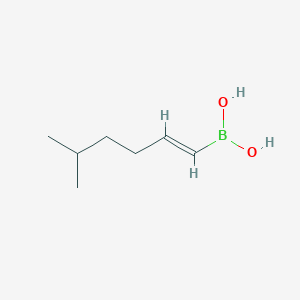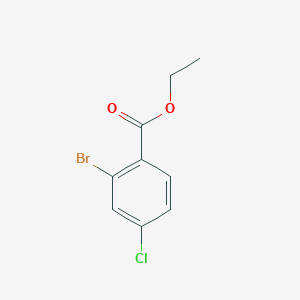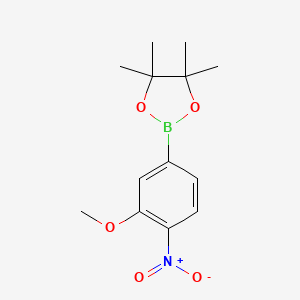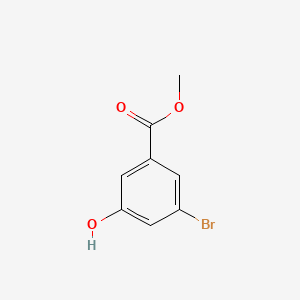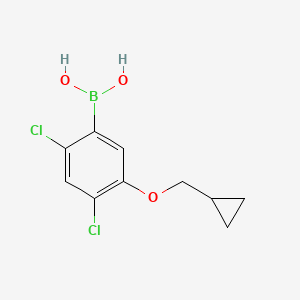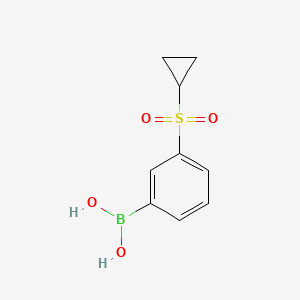
2-Chloro-5-(3-formylphenyl)benzoic acid
Descripción general
Descripción
“2-Chloro-5-(3-formylphenyl)benzoic acid” is a chemical compound with the CAS Number: 1261983-94-1 . It has a molecular weight of 260.68 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-3’-formyl [1,1’-biphenyl]-3-carboxylic acid . The InChI code is 1S/C14H9ClO3/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H, (H,17,18) .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-5-(3-formylphenyl)benzoic acid” is 260.68 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Water Purification : The work by Matthews (1990) investigates the purification of water using near-U.V. illuminated suspensions of titanium dioxide, which is relevant to the study of benzoic acid derivatives in environmental contexts (Matthews, 1990).
Plant Growth Regulation : Research by Pybus et al. (1959) on chloro- and methyl-substituted phenoxyacetic and benzoic acids explores their use as plant growth-regulating substances, providing insights into the agricultural applications of benzoic acid derivatives (Pybus et al., 1959).
Synthesis of Chemical Compounds : Sharba et al. (2005) discuss the synthesis of various chemical compounds derived from benzo[b]thiophene, which includes the use of chloro-benzoic acid derivatives in the development of new chemical entities (Sharba et al., 2005).
Polymer Chemistry : Mayershofer et al. (2006) focus on the use of benzoic acid derivatives in the synthesis of ruthenium-based polymers, highlighting the material science applications of these compounds (Mayershofer et al., 2006).
Catalysis and Chemical Reactions : Yusubov et al. (2004) explore the use of benzoic acid derivatives in catalytic reactions, particularly in halomethoxylation of unsaturated compounds (Yusubov et al., 2004).
Antimicrobial Activity : Chaitanya et al. (2017) investigate the antimicrobial activity of certain benzoic acid derivatives, demonstrating the potential of these compounds in medical applications (Chaitanya et al., 2017).
Enzyme Inhibition : Galardy and Kortylewicz (1984) study the inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues, including benzoic acid derivatives, which is significant in biochemical and pharmacological research (Galardy & Kortylewicz, 1984).
Pharmacological Evaluation : Bhat et al. (2016) synthesize and evaluate the pharmacological properties of oxadiazole derivatives bearing a chloro-benzoic acid moiety, which is relevant for drug development (Bhat et al., 2016).
Photodecomposition Studies : Crosby and Leitis (1969) research the photodecomposition of chlorobenzoic acids, contributing to our understanding of the chemical behavior of these compounds under specific conditions (Crosby & Leitis, 1969).
Propiedades
IUPAC Name |
2-chloro-5-(3-formylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADQEJMDRPXFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688885 | |
| Record name | 4-Chloro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-formylphenyl)benzoic acid | |
CAS RN |
1261983-94-1 | |
| Record name | 4-Chloro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




